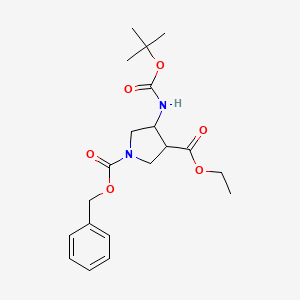

1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate

Descripción

Structure and Key Features: This compound (CAS: 1253789-87-5, molecular formula: C₁₅H₁₉NO₄) is a pyrrolidine derivative featuring:

- A benzyl ester at position 1.

- An ethyl ester at position 2.

- A tert-butoxycarbonyl (Boc)-protected amino group at position 4 .

Synthetic Relevance:

The benzyl and Boc groups serve as protective moieties, enabling selective functionalization of the pyrrolidine ring. The ethyl ester balances stability and reactivity compared to bulkier tert-butyl or smaller methyl esters .

Propiedades

IUPAC Name |

1-O-benzyl 3-O-ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O6/c1-5-26-17(23)15-11-22(12-16(15)21-18(24)28-20(2,3)4)19(25)27-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPWCOHMSQJSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Pyrrolidine Core

The pyrrolidine ring is typically formed via cyclization reactions starting from chiral amino acid derivatives or chiral pool precursors such as L-proline or its derivatives. This approach ensures the desired (3S,4R) stereochemistry is retained. For example, chiral amino alcohols or amino acids can be converted into pyrrolidine intermediates through intramolecular nucleophilic substitution or reductive amination strategies.

Introduction of the Benzyl Group

The benzyl group at the nitrogen is introduced via nucleophilic substitution or alkylation reactions. A common method involves treating the pyrrolidine nitrogen with benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This step typically proceeds with good yield and selectivity.

Protection of the Amino Group with Boc

The amino group at the 4-position is protected using tert-butoxycarbonyl chloride (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. This protection step is crucial to prevent unwanted side reactions during subsequent transformations and to allow selective deprotection later. The reaction is usually performed in a biphasic system of water and acetonitrile at room temperature, with stirring overnight to ensure complete conversion.

Esterification to Form the Ethyl Ester

The carboxylic acid group at the 3-position is esterified to the ethyl ester using standard esterification methods. This can be achieved by reacting the acid with ethanol in the presence of acid catalysts or by Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction conditions are optimized to avoid racemization and maintain stereochemical purity.

Representative Reaction Conditions and Yields

Stereochemical Considerations and Purity Control

Maintaining the (3S,4R) stereochemistry is critical for the biological activity and synthetic utility of the compound. Strategies include:

- Using enantiomerically pure starting materials from the chiral pool (e.g., L-proline derivatives)

- Performing reactions under mild conditions to avoid racemization

- Employing chiral catalysts or auxiliaries in asymmetric synthesis steps

- Confirming stereochemical integrity by chiral HPLC, NMR spectroscopy, and optical rotation measurements

Industrial and Scale-Up Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to improve yield, reproducibility, and purity. Optimization focuses on:

- Minimizing reaction times and solvent use

- Enhancing catalyst turnover and recovery

- Streamlining purification steps such as crystallization or chromatography

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into less reactive forms.

Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications due to its structural features that allow for interactions with biological targets. Research indicates that derivatives of pyrrolidine compounds can exhibit various pharmacological activities, including:

- Anticancer Activity : Pyrrolidine derivatives have been shown to possess cytotoxic effects against several cancer cell lines. The incorporation of the tert-butoxycarbonyl group enhances the stability and bioavailability of these compounds, making them suitable candidates for further development in cancer therapy .

- Neuroprotective Effects : Some studies suggest that compounds similar to 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Drug Development

In drug development, the synthesis and optimization of pyrrolidine derivatives are crucial for creating novel therapeutic agents. The compound's unique structure allows for:

- Targeted Drug Design : By modifying the side chains and functional groups, researchers can tailor the pharmacokinetic and pharmacodynamic properties of the compound. This customization is essential for enhancing efficacy and reducing side effects in clinical applications .

- Prodrug Development : The use of tert-butoxycarbonyl as a protecting group can facilitate the design of prodrugs that release active pharmaceutical ingredients upon metabolic conversion. This strategy can improve drug delivery and absorption rates .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies : Compounds like 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate can be utilized to investigate their inhibitory effects on specific enzymes involved in metabolic processes. Such studies are critical for understanding disease mechanisms and identifying potential therapeutic targets .

- Metabolic Pathway Analysis : The compound can be used to trace metabolic pathways involving amino acids and their derivatives, providing insights into cellular metabolism and function .

Case Studies

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism of action of 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to interact selectively with its targets. The pathways involved often include the inhibition or activation of enzymatic functions, leading to downstream biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Dicarboxylates

Key Observations :

Functional Group Comparisons

Boc-Amino vs. Alternative Protections

- The Boc group in the target compound offers stability under basic conditions and ease of removal via acidolysis . In contrast, compounds lacking this group (e.g., 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, CAS: 51814-19-8) feature a ketone at C4, altering reactivity toward nucleophiles .

Ester Group Reactivity

Physicochemical and Spectroscopic Data

Notes:

Actividad Biológica

1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate (CAS No. 1311254-40-6) is a synthetic compound that belongs to the class of pyrrolidine derivatives. Its molecular formula is with a molecular weight of 392.45 g/mol. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structure of 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate can be represented as follows:

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor activity. For instance, a related compound demonstrated inhibition of cell viability in various cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer). The inhibitory effects were dose-dependent, with IC50 values indicating potent activity against these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.86 ± 0.11 |

| LnCaP | 2.22 ± 0.46 |

| MDA-MB-231 | 3.00 ± 0.30 |

The mechanism by which this compound exerts its biological effects may involve modulation of amino acid transporters. Specifically, it has been shown to interact with the ASCT2 transporter, which plays a critical role in amino acid homeostasis and tumor metabolism. Inhibitory studies have suggested that the compound can effectively reduce glutamine transport in a dose-dependent manner, further supporting its potential as an anticancer agent .

Pharmacological Studies

Pharmacological assessments have included:

- Electrophysiological Studies : These studies demonstrated that the compound inhibits ASCT2-mediated transport, with a Ki value indicating strong binding affinity.

- Cell Proliferation Assays : The compound was tested across multiple cancer cell lines, confirming its cytotoxic effects and potential for therapeutic application.

Safety Profile

The safety profile of the compound has been evaluated through standard assays. It has shown moderate toxicity in vitro, necessitating further investigation into its pharmacokinetics and potential side effects in vivo.

Toxicity Assessment

Ames tests indicated that certain derivatives exhibit strong positive results, suggesting mutagenic potential which warrants caution in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.